

Setting Up a Loop-Mediated Isothermal Amplification (LAMP) Assay: A Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LAMPA

Cat. No.: B1675755

[Get Quote](#)

Loop-mediated isothermal amplification (LAMP) is a powerful and rapid nucleic acid amplification technique that is increasingly utilized in research, diagnostics, and drug development for its simplicity, specificity, and cost-effectiveness.^{[1][2][3]} Unlike the polymerase chain reaction (PCR), LAMP is conducted at a constant temperature, eliminating the need for a thermal cycler.^{[2][4][5]} This protocol provides a detailed, step-by-step guide for setting up a LAMP assay, intended for researchers, scientists, and drug development professionals.

Principle of LAMP

LAMP employs a strand-displacing DNA polymerase, typically Bst DNA polymerase, and a set of four to six primers that recognize six to eight distinct regions on the target sequence.^{[3][6]} The inner primers (FIP and BIP) initiate the reaction, leading to the formation of a stem-loop DNA structure. This structure then serves as the template for subsequent amplification, resulting in the exponential accumulation of a large amount of DNA.^[4] The addition of loop primers (LoopF and LoopB) can accelerate the amplification process.

Key Advantages of LAMP:

- Isothermal: The reaction is carried out at a single temperature, typically between 60-65°C.^{[2][5]}
- Rapid: Amplification can often be completed within 15-60 minutes.^{[1][5]}

- High Sensitivity and Specificity: The use of multiple primers targeting several regions of the target sequence enhances specificity.[1][3] It can detect down to a few copies of the target nucleic acid.[7][8]
- Visual Detection: The large amount of DNA produced allows for simple visual detection of the product.[1]

Experimental Protocol

This protocol outlines the necessary steps for performing a LAMP assay, from primer design to result analysis.

Step 1: Primer Design

Proper primer design is critical for a successful LAMP assay.[1] It is highly recommended to use specialized software for designing LAMP primers.

- Primer Design Software: Use dedicated software such as PrimerExplorer or the NEB LAMP Primer Design Tool.[7][9]
- Primer Sets: A standard LAMP reaction uses four core primers: Forward Inner Primer (FIP), Backward Inner Primer (BIP), Forward Outer Primer (F3), and Backward Outer Primer (B3). [3] To accelerate the reaction, two additional loop primers, Loop Forward (LoopF) and Loop Backward (LoopB), can be included.
- Primer Purity: High-purity primers (e.g., desalted or HPLC purified) are recommended for optimal performance.[10]

Step 2: Reagent Preparation

It is crucial to prepare and handle reagents carefully to avoid contamination. Setting up reactions on ice is recommended to prevent premature amplification, especially when using enzymes without a "warm-start" feature.[7]

Table 1: Standard LAMP Reaction Components and Concentrations

Component	Stock Concentration	Volume for 25 µL Reaction	Final Concentration
10X Isothermal Amplification Buffer	10X	2.5 µL	1X
dNTPs	10 mM each	3.5 µL	1.4 mM each
MgSO ₄	100 mM	1.5 µL	6 mM (in addition to Mg ²⁺ in buffer)
FIP/BIP Primers	16 µM	2.5 µL (from 10X Primer Mix)	1.6 µM
F3/B3 Primers	2 µM	2.5 µL (from 10X Primer Mix)	0.2 µM
LoopF/LoopB Primers (Optional)	4 µM	2.5 µL (from 10X Primer Mix)	0.4 µM
Bst DNA Polymerase (e.g., Bst 2.0)	8,000 U/mL	1.0 µL	320 U/mL
Template DNA/RNA	Variable	1-5 µL	Variable (e.g., >10 copies)
Nuclease-free Water	-	to 25 µL	-
Reverse Transcriptase (for RT-LAMP)	Variable	0.5 - 1.0 µL	Variable

Note: A 10X Primer Mix can be prepared by combining the individual primers in the appropriate ratios. For a 10X mix with loop primers, the concentrations would be 16 µM FIP, 16 µM BIP, 2 µM F3, 2 µM B3, 4 µM LoopF, and 4 µM LoopB.[7]

Step 3: Reaction Setup

- Thaw all components on ice.
- In a sterile, nuclease-free microcentrifuge tube, prepare a master mix containing all components except the template. This helps to ensure consistency across multiple reactions.

- Aliquot the master mix into individual reaction tubes.
- Add the template nucleic acid to each reaction tube.
- Include a No-Template Control (NTC) containing nuclease-free water instead of the template to check for contamination.
- Mix the contents of the tubes gently by flicking or brief centrifugation.
- Place the tubes in a heat block, water bath, or real-time fluorometer pre-heated to the optimal reaction temperature (typically 60-65°C).[2][5]

Step 4: Incubation

Incubate the reactions at a constant temperature (e.g., 65°C) for 15-60 minutes.[5] The optimal temperature and incubation time may need to be determined empirically for each new assay.

Step 5: Detection of Amplification Products

Several methods can be used to detect the LAMP products.

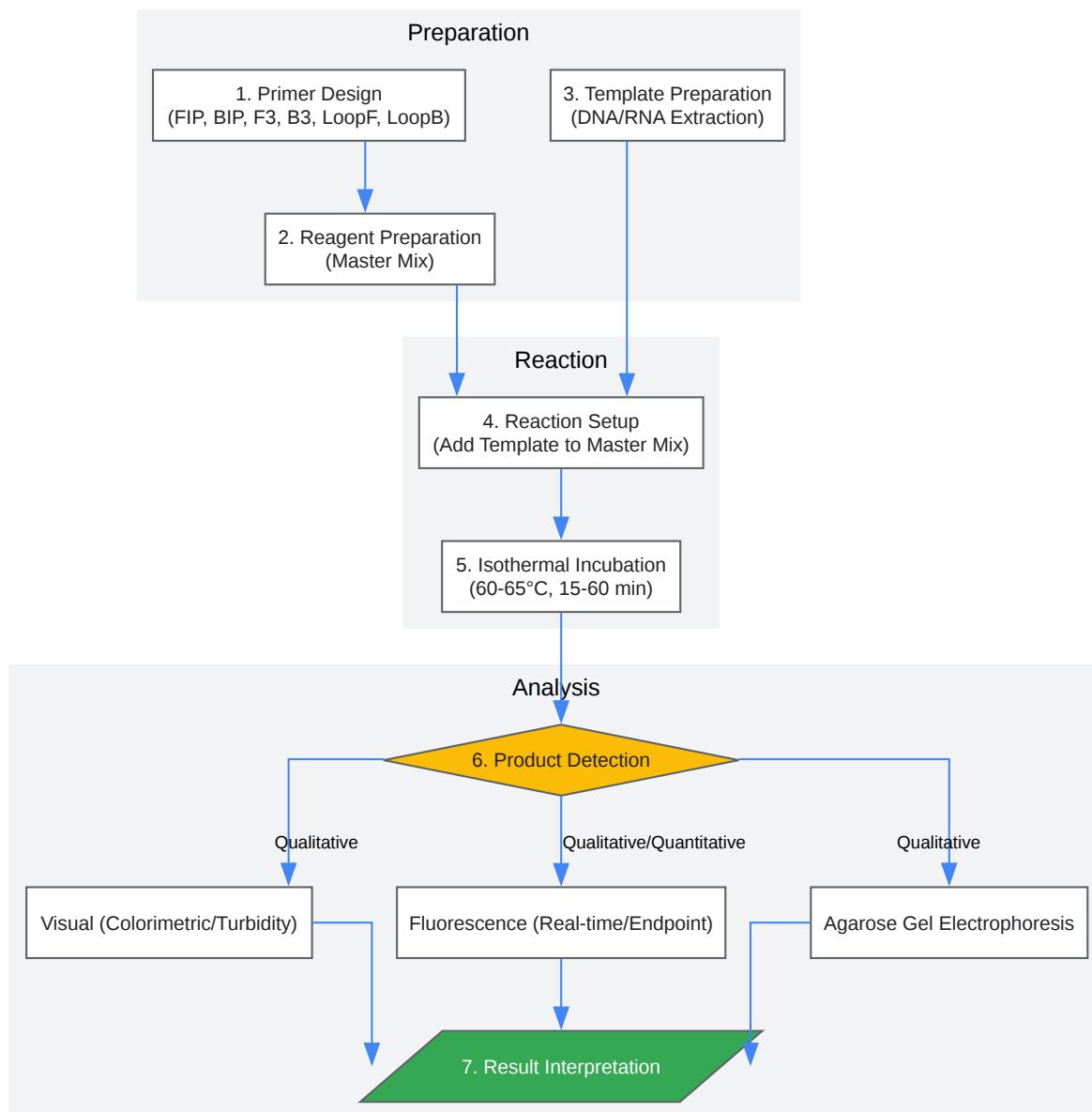
- Visual Detection (Turbidity): The accumulation of magnesium pyrophosphate, a byproduct of the reaction, leads to a visible white precipitate, making the solution turbid.[2]
- Colorimetric Detection: pH-sensitive dyes can be added to the reaction mix. The proton release during DNA amplification causes a pH change, resulting in a color change.[3]
- Fluorescence Detection: Intercalating dyes (e.g., SYBR Green I, SYTO-9) or calcein can be used for real-time or endpoint fluorescence detection.[2][3][11]
- Agarose Gel Electrophoresis: LAMP products will appear as a ladder-like pattern of multiple bands on an agarose gel due to the formation of concatemers of varying lengths.[3][12]

Table 2: Comparison of LAMP Detection Methods

Detection Method	Principle	Throughput	Equipment Required	Notes
Turbidity	Magnesium pyrophosphate precipitation	Low to Medium	Naked eye, Turbidimeter	Simple, low-cost.
Colorimetric	pH change detected by dye	High	Naked eye, Spectrophotometer	Simple, suitable for high-throughput screening.
Fluorescence	Intercalating dye binding to DNA	High	Real-time PCR machine, Fluorometer	Allows for real-time quantitative analysis (qLAMP). [13] [14]
Gel Electrophoresis	Size separation of DNA products	Low	Electrophoresis system	Time-consuming, risk of carryover contamination. [12]

Optimization of the LAMP Assay

To enhance the performance of a LAMP assay, several parameters can be optimized.


Table 3: Parameters for LAMP Assay Optimization

Parameter	Recommended Range	Effect on Assay
Temperature	50 - 72°C[7]	Affects enzyme activity and primer annealing. Higher temperatures can increase specificity.[15]
Magnesium (Mg ²⁺) Concentration	4 - 10 mM	Crucial for enzyme activity and primer annealing.
Bst Polymerase Concentration	0.04 - 0.32 U/µL[7]	Higher concentrations can increase amplification speed but may also lead to non-specific amplification.
Primer Concentrations	Variable	The ratio of inner to outer primers can be adjusted to improve reaction speed and specificity.[16]
Betaine (Optional)	0.8 M	Can help to reduce the formation of secondary structures in the template DNA.[17]

Workflow and Logical Relationships

The following diagram illustrates the key steps and decision points in setting up and performing a LAMP assay.

LAMP Assay Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the sequential steps of the LAMP assay, from preparation to result analysis.

Conclusion

This detailed protocol provides a comprehensive guide for researchers and scientists to successfully set up and perform a LAMP assay. By carefully following the outlined steps for primer design, reagent preparation, reaction setup, and product detection, and by systematically optimizing key reaction parameters, a robust and reliable LAMP assay can be developed for a wide range of applications in molecular biology and diagnostics. The simplicity and rapidity of LAMP make it an invaluable tool, particularly in settings where resources may be limited.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. Loop-mediated isothermal amplification - Wikipedia [en.wikipedia.org]
- 3. Loop-mediated isothermal amplification (LAMP): a versatile technique for detection of micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. LAMP standard procedures^{1/2ST} Eiken Genome Site [loopamp.eiken.co.jp]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. neb.com [neb.com]
- 8. Optimization of loop-mediated isothermal amplification (LAMP) assay for robust visualization in SARS-CoV-2 and emerging variants diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurx.com.pl [eurx.com.pl]

- 11. Optimization of loop-mediated isothermal amplification (LAMP) assays for the detection of Leishmania DNA in human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loop-Mediated Isothermal Amplification (LAMP): The Better Sibling of PCR? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A quantitative RT-qLAMP for the detection of SARS-CoV-2 and human gene in clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Setting Up a Loop-Mediated Isothermal Amplification (LAMP) Assay: A Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675755#step-by-step-protocol-for-setting-up-a-lamp-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

